molecular formula C11H8N2O B3022836 2-(3-Methoxybenzylidene)malononitrile CAS No. 2972-72-7

2-(3-Methoxybenzylidene)malononitrile

Cat. No. B3022836
CAS RN: 2972-72-7
M. Wt: 184.19 g/mol
InChI Key: LZBVVVZUWLWGHM-UHFFFAOYSA-N
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Description

2-(3-Methoxybenzylidene)malononitrile is a derivative of malononitrile, which is a nitrile compound with multiple applications in organic synthesis. Although the provided papers do not directly discuss 2-(3-Methoxybenzylidene)malononitrile, they do provide insights into similar malononitrile derivatives and their potential applications, such as in the detection of cyanide in water and the synthesis of fluorescent compounds.

Synthesis Analysis

The synthesis of malononitrile derivatives can be achieved through various methods. For instance, the paper titled "A Convenient Synthesis of 2-Amino-3-Cyano-4-Aryl-9,10-Dihydrobenzo[f] Chromene Derivatives Catalysed by KF/Al2O3" describes the synthesis of a series of 2-amino-3-cyano-4-aryl-9,10-dihydrobenzo[f]chromene derivatives. These compounds were synthesized from arylaldehyde, malononitrile, and 7-methoxyl-1,2,3,4-tetrahydronaphthalene-2-one in ethyl alcohol at refluxing temperature, catalyzed by KF-Al2O3, with the structure confirmed by X-ray analysis . This suggests that similar conditions could potentially be used for the synthesis of 2-(3-Methoxybenzylidene)malononitrile.

Molecular Structure Analysis

The molecular structure of malononitrile derivatives is crucial for their function. X-ray analysis is often used to confirm the structure of synthesized compounds, as mentioned in the synthesis of 2-amino-3-cyano-4-aryl-9,10-dihydrobenzo[f]chromene derivatives . The presence of substituents on the benzylidene moiety can significantly affect the electronic properties and, consequently, the reactivity of these compounds.

Chemical Reactions Analysis

Malononitrile derivatives can participate in various chemical reactions. For example, the paper "Malononitrile–derivative chromogenic devices for the detection of cyanide in water" discusses the use of malononitrile derivatives as chemosensors and chemodosimeters for the detection of cyanide ions in water. The compound 2-(4-hydroxybenzylidene)malononitrile changes color upon the addition of cyanide ions due to the abstraction of a hydrogen atom, while another derivative changes from yellow to colorless when cyanide ions disrupt the electronic conjugation within the molecule . These reactions highlight the sensitivity of malononitrile derivatives to their chemical environment and their potential use in sensing applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of malononitrile derivatives are influenced by their molecular structure. The presence of alkoxy groups, for example, can impart solid-state fluorescence to these compounds, as seen in the synthesis of alkoxybenzylidene derivatives of malononitrile dimer. The emission maximum of these fluorescent compounds ranges from 491 to 560 nm, depending on the number and position of alkoxy groups . This indicates that the physical properties such as fluorescence can be tuned by modifying the chemical structure of malononitrile derivatives.

Scientific Research Applications

Green Chemistry

2-(3-Methoxybenzylidene)malononitrile is utilized in green chemistry applications. In a study by Haryanto and Cahyana (2015), papain was used as a catalyst for the Knoevenagel reaction with substituted-benzaldehyde and malononitrile, leading to the formation of products including 2-(4-hydroxy-3-methoxybenzylidene)-malononitrile. This process was characterized as environmentally friendly due to its aqueous medium, ambient temperature, and pressure conditions (Haryanto & Cahyana, 2015).

Fluorescence Switching and Topochemical Conversion

The compound has been investigated for its reversible fluorescence switching and topochemical conversion properties. A study by Hariharan, Moon, and Anthony (2015) demonstrated that 2-(4-(Diphenylamino)-2-methoxybenzylidene) malononitrile, an organic aggregation enhanced emission material, could undergo external stimulus mediated reversible phase change and fluorescence switching. This study highlights the material's potential in fluorescence tuning and phase change applications (Hariharan, Moon, & Anthony, 2015).

Detection of Cyanide in Water

A key application of 2-(3-Methoxybenzylidene)malononitrile is in the detection of cyanide in water. Schramm, Menger, and Machado (2016) synthesized compounds including 2-(4-hydroxybenzylidene)malononitrile and 2-[4-(dimethylamino)benzylidene]malononitrile, which were used as optical devices for the detection of CN− in water. This research is significant for its potential use in environmental monitoring and safety (Schramm, Menger, & Machado, 2016).

Anticancer Activity

In the realm of medicinal chemistry, this compound has shown promise in anticancer research. A 2020 study synthesized 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives through the reaction of malononitrile and 2-amino-4-phenylthiazole. The synthesized oxazolone derivatives were evaluated for their efficacy against various human cancer cell lines, indicating potential therapeutic applications (Author not provided, 2020).

Insulin-Producing Beta-Cells Resistance Improvement

A study by Turpaev and Welsh (2016) explored the use of aromatic malononitrile compounds, including 2-(3-hydroxy-4-nitrobenzylidene)malononitrile, to improve the resistance of insulin-producing beta-cells to oxidants and inflammatory cytokines. This research is significant for its potential application in diabetes treatment and management (Turpaev & Welsh, 2016).

Future Directions

Benzylidenemalononitrile, a similar compound, finds applications in pharmaceutical industries, pharmacology, biotech, specialty chemicals, perfumery, and for fluorescence-based assay to determine methane . The green synthesis of this compound represents a significant step towards environmentally friendly industrial processes . Future research directions may include further optimization of the synthesis process and exploration of the compound’s potential applications .

properties

IUPAC Name

2-[(3-methoxyphenyl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-14-11-4-2-3-9(6-11)5-10(7-12)8-13/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBVVVZUWLWGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80294107
Record name (3-methoxybenzylidene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80294107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxybenzylidene)malononitrile

CAS RN

2972-72-7
Record name 3-Methoxybenzylidenemalononitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2972-72-7
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Record name NSC 94276
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002972727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC94276
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94276
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3-methoxybenzylidene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80294107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
R Vaid, M Gupta - Monatshefte für Chemie-Chemical Monthly, 2015 - Springer
A simple and convenient methodology for the synthesis of various substituted benzylidene malononitrile derivatives using amino acid functionalized silica as heterogeneous catalyst, …
Number of citations: 26 link.springer.com
MMH Bhuiyan, MI Hossain, MA Alam… - Chemistry Journal, 2012 - academia.edu
Organic reactions under solvent-free conditions (Tanaka et al, 2000 & Knochel, 1999) have increasingly attracted chemists’ interests, particularly from the viewpoint of green chemistry (…
Number of citations: 40 www.academia.edu
B Maleki, F Taheri, R Tayebee… - Organic Preparations and …, 2021 - Taylor & Francis
A great deal of attention has been paid to developing methods for heterogenizing homogeneous catalysts in order to combine the advantages of both homogeneous and …
Number of citations: 20 www.tandfonline.com
R Jin, Z Bian, J Li, M Ding, L Gao - Dalton transactions, 2013 - pubs.rsc.org
ZIF-8 crystal coatings were prepared by direct growth on different flexible polyimide substrates including a thin membrane and electrospun nanofiber mat. In SEM pictures, the ZIF-8 …
Number of citations: 107 pubs.rsc.org
DEQ Jimenez, LL Zanin, IM Ferreira… - Current Organic …, 2022 - ingentaconnect.com
A green methodology was developed to obtain a large scope of Knoevenagel adducts with high yields (77-95%). The compounds were synthetized in 30 min, using aromatic aldehyde …
Number of citations: 2 www.ingentaconnect.com
A hassan fekry Abdelwahab - 2023 - preprints.org
Synthesis of a novel series of chromen-3-yl-pyridine moieties. IR, NMR, and MS spectroscopy were used to confirm the structure of these novel compounds and study of antitumor …
Number of citations: 0 www.preprints.org
J Uppal, PMS Bedi, A Kaur, KL Dhar - Pharmaspire, 2021 - isfcppharmaspire.com
A mild and efficient method for the synthesis of (JCMQ-1-24) through a twocomponent reaction of 4-hydroxy-1-methyl-2 (1H)-quinolinone (JC-1) and intermediate arylidenes (JCM-1-24) …
Number of citations: 1 www.isfcppharmaspire.com
S Arbabi Jam, Y Sarrafi, B Maleki - Polycyclic Aromatic Compounds, 2023 - Taylor & Francis
In this paper, a new nano-magnetic catalyst has been synthesized by immobilization of ionic liquid triethanolammonium bicarbonate with modified Fe 3 O 4 NPs ([Fe 3 O 4 @Si-(CH 2 ) …
Number of citations: 0 www.tandfonline.com
W Han, Y Li, K Raveendra Babu, J Li… - The Journal of …, 2021 - ACS Publications
Herein we describe a catalyst-free regioselective [3 + 3] annulation/oxidation reaction of cyclic amidines such as DBU (1,8-diazabicyclo(5.4.0)undec-7-ene) and DBN (1,5-diazabicyclo(…
Number of citations: 3 pubs.acs.org
S Muhammad, MN Javed, FI Ali, A Bari… - Journal of Molecular …, 2020 - Elsevier
Ionic Liquids (ILs) self-assemble to form supramolecular polymeric clusters/aggregates. The aggregation behavior of ILs influences its activity in the organic synthesis. However, the …
Number of citations: 4 www.sciencedirect.com

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